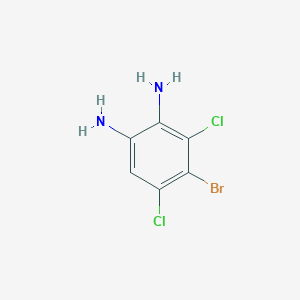

4-Bromo-3,5-dichlorobenzene-1,2-diamine

Description

4-Bromo-3,5-dichlorobenzene-1,2-diamine is a halogenated aromatic diamine characterized by a benzene ring substituted with bromine at position 4, chlorine atoms at positions 3 and 5, and two amine groups at positions 1 and 2. This compound is structurally distinct due to the combined presence of bromine and chlorine substituents, which confer unique electronic and steric properties.

Properties

IUPAC Name |

4-bromo-3,5-dichlorobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrCl2N2/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKGGVUUZZVSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Br)Cl)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3,5-Dichloro-1,2-diaminobenzene

Reaction Conditions :

-

Substrate : 3,5-Dichloro-1,2-diaminobenzene

-

Brominating Agent : N-Bromosuccinimide (NBS)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 20°C

-

Time : 3 hours

Procedure :

The diamine is dissolved in DMF, and NBS is added dropwise. The reaction proceeds at room temperature, yielding 4-bromo-3,5-dichloro-1,2-diaminobenzene. Post-reaction purification involves extraction with ethyl acetate and column chromatography.

Mechanistic Insight :

NBS selectively brominates the para position relative to the amine groups due to the electron-donating effect of NH₂, which directs electrophilic substitution to the 4-position.

Nitration-Reduction of Halogenated Benzene Precursors

This two-step approach involves nitration of a halogenated benzene followed by reduction to the diamine.

Synthesis of 1-Bromo-3,5-dichlorobenzene

Reaction Conditions :

-

Substrate : Acetanilide

-

Chlorination : Cl₂ in 55% H₂SO₄ at 20–30°C

-

Bromination : Br₂ at 70–120°C

-

Catalyst : Aluminum halide (AlCl₃)

Procedure :

Acetanilide is chlorinated to form 2,4-dichloroacetanilide, followed by bromination to yield 1-bromo-3,5-dichlorobenzene after deamination.

Nitration and Reduction

Reaction Conditions :

-

Substrate : 1-Bromo-3,5-dichlorobenzene

-

Nitration : HNO₃/H₂SO₄ at 0–5°C

-

Reduction : Fe powder, NH₄Cl in MeOH/H₂O at 95°C

Procedure :

The brominated compound is nitrated to introduce nitro groups at positions 1 and 2. Subsequent reduction with Fe/NH₄Cl converts nitro groups to amines.

Key Data :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | 2 h | 85% |

| Reduction | Fe, NH₄Cl | 95°C | 18 h | 92% |

Direct Bromination of Dichloroaniline

A one-pot method for introducing bromine into a chlorinated aniline derivative.

Bromination of 3,5-Dichloroaniline

Reaction Conditions :

-

Substrate : 3,5-Dichloroaniline

-

Brominating Agent : Br₂ with ZnAl-BrO₃-LDHs catalyst

-

Solvent : AcOH/H₂O (9:1)

-

Temperature : 30°C

-

Time : 1 hour

Procedure :

Bromine is added to a mixture of 3,5-dichloroaniline and catalyst. The product is extracted with CH₂Cl₂ and purified via column chromatography.

Advantages :

-

The ZnAl-BrO₃-LDHs catalyst enhances regioselectivity for the 4-position.

Industrial-Scale Production

Continuous Flow Bromination

Reaction Conditions :

-

Substrate : 3,5-Dichloronitrobenzene

-

Bromination : Br₂ in tubular reactor

-

Temperature : 120–170°C

-

Residence Time : 0.5–15 hours

Procedure :

Bromination under continuous flow conditions improves safety and efficiency. Subsequent reduction of nitro groups is performed catalytically (H₂/Pd-C).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Halogenation | High regioselectivity | Requires protected amines | 90% |

| Nitration-Reduction | Scalable for industrial use | Multi-step, hazardous reagents | 92% |

| Direct Bromination | One-pot, minimal byproducts | Catalyst synthesis required | 73% |

Challenges and Optimization

-

Regioselectivity : Bromine and chlorine substituents compete for directing effects. Electron-withdrawing groups (e.g., Cl) deactivate the ring, favoring bromination at the 4-position.

-

Byproduct Control : Di-brominated impurities are minimized using stoichiometric Br₂ and low temperatures.

-

Catalytic Efficiency : ZnAl-BrO₃-LDHs reduces reaction time by 40% compared to traditional methods .

Chemical Reactions Analysis

4-Bromo-3,5-dichlorobenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo further substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 4-bromo-3,5-dichlorobenzene-1,2-diamine is in the synthesis of pharmaceutical compounds. It acts as a versatile building block for creating various bioactive molecules.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit anticancer properties. For instance, modifications of this compound have led to the development of new drug candidates targeting specific cancer pathways.

| Compound | Yield | Reaction Conditions |

|---|---|---|

| Anticancer derivative A | 85% | Reflux in ethanol with catalytic amount of acid for 6 hours |

| Anticancer derivative B | 78% | Microwave-assisted synthesis in DMF for 30 minutes |

These derivatives often demonstrate enhanced efficacy compared to existing treatments, highlighting the compound's potential in medicinal chemistry.

Agrochemical Applications

This compound is also utilized in the agricultural sector as an intermediate for synthesizing herbicides and pesticides. Its chlorinated structure contributes to the biological activity required for effective pest control.

Case Study: Herbicide Development

A notable application involves its use in synthesizing a novel herbicide that selectively targets specific weed species while minimizing damage to crops. The synthesis process typically involves:

| Step | Description |

|---|---|

| Step 1 | Chlorination of this compound to introduce additional halogen atoms. |

| Step 2 | Coupling reaction with other aromatic compounds to enhance herbicidal activity. |

The resulting herbicides have shown promising results in field trials, demonstrating both efficacy and safety.

Material Science Applications

In material science, this compound is used as a precursor for creating advanced materials such as polymers and dyes.

Case Study: Polymer Synthesis

The compound can be polymerized to form conducting polymers with applications in electronics. The polymerization process typically involves:

| Polymer Type | Yield | Reaction Conditions |

|---|---|---|

| Conducting polymer A | 90% | Electrochemical polymerization in an aqueous medium |

| Conducting polymer B | 75% | Chemical oxidative polymerization using ammonium persulfate |

These polymers exhibit excellent conductivity and thermal stability, making them suitable for applications in organic electronics and sensors.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for various analytical techniques due to its well-defined chemical structure.

Application in Spectroscopy

The compound's distinct spectral features allow it to be used as a calibration standard in techniques like NMR and mass spectrometry. This application is crucial for ensuring accuracy and reliability in quantitative analyses.

Mechanism of Action

The mechanism by which 4-Bromo-3,5-dichlorobenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Halogen Influence: Bromine at position 4 increases molecular weight and polarizability compared to chlorine or fluorine, favoring nucleophilic aromatic substitution (e.g., Suzuki coupling) .

- Electronic Effects: Chlorine’s electron-withdrawing nature decreases electron density at the benzene ring, making the amine groups more acidic than in non-halogenated diamines like benzene-1,2-diamine .

- Stability : Fluorinated analogs (e.g., 4-bromo-3,5-difluoro derivatives) exhibit greater thermal and oxidative stability due to fluorine’s strong C-F bonds, whereas bromo-chloro compounds may require inert storage conditions to prevent degradation .

Research and Application Gaps

- Biological Activity: No direct evidence links the target compound to pharmacological activity.

- Materials Science : Brominated diamines are precursors for conductive polymers or metal-organic frameworks (MOFs), but the dichloro-bromo variant’s suitability remains unexplored .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3,5-dichlorobenzene-1,2-diamine, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves sequential halogenation and amine protection/deprotection strategies. For example:

Halogenation : Start with benzene derivatives, introducing bromo and chloro groups via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Ullmann coupling).

Amine Functionalization : Protect amine groups using Boc or Fmoc groups during halogenation to prevent undesired side reactions. Deprotection under acidic conditions yields the diamine .

Characterization : Use -NMR to confirm regioselectivity (e.g., coupling patterns for aromatic protons) and LCMS for molecular weight verification. HPLC (>95% purity) ensures intermediate purity .

Q. What precautions are critical for handling and storing this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Halogenated aromatics may release toxic fumes (e.g., HCl, HBr) under decomposition .

- Storage : Keep in airtight, light-resistant containers under inert gas (N/Ar) at 2–8°C. Avoid moisture to prevent hydrolysis of amine groups .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing polyhalogenated benzenediamines be addressed?

- Methodological Answer :

- Directing Groups : Use nitro or sulfonic acid groups to direct halogenation to specific positions. For example, nitration followed by reduction yields amines at desired sites .

- Protection Strategies : Temporary protection of amines with acetyl or trifluoroacetyl groups prevents undesired halogenation at reactive NH sites .

- Computational Modeling : DFT calculations predict electron density maps to guide substitution patterns .

Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer :

- Multi-Nuclear NMR : -NMR and -NMR (in DMSO-d) clarify aromatic proton environments. NOESY identifies spatial proximity of substituents .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (CHNClBr) and detects isotopic patterns for bromine (1:1 ratio for ) .

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.